ACONIAZIDE

Vue d'ensemble

Description

L’Aconiazide est un médicament antituberculeux qui fonctionne comme un prod médicament de l’isoniazide. Il a été développé et étudié pour sa toxicité inférieure à celle de l’isoniazide . Malgré ses avantages potentiels, l’this compound ne semble pas être commercialisé dans le monde en 2021 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

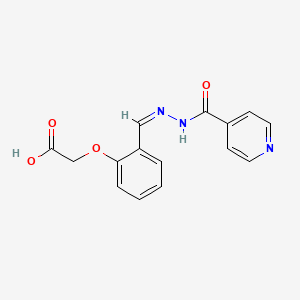

L’Aconiazide peut être synthétisé par réaction de l’hydrazide d’acide isonicotinique avec le 2-(carboxymethoxy)benzaldéhyde. La réaction implique généralement la formation d’une liaison hydrazone entre le groupe hydrazide de l’hydrazide d’acide isonicotinique et le groupe aldéhyde du 2-(carboxymethoxy)benzaldéhyde .

Méthodes de production industrielle

Les informations disponibles sur les méthodes de production industrielle de l’this compound sont limitées. Le processus de synthèse impliquerait probablement des techniques de synthèse organique standard, y compris des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions

L’Aconiazide subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : La liaison hydrazone de l’this compound peut être réduite pour former des hydrazides.

Substitution : L’this compound peut subir des réactions de substitution où le groupe hydrazone est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour faciliter les réactions de substitution.

Principaux produits

Oxydation : Acides carboxyliques.

Réduction : Hydrazides.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

L’this compound a été principalement étudié pour son utilisation potentielle dans le traitement de la tuberculose en raison de sa toxicité inférieure à celle de l’isoniazide . Il a également été étudié pour ses propriétés pharmacocinétiques et son potentiel en tant qu’alternative moins toxique dans le traitement de la tuberculose . De plus, la structure et la réactivité de l’this compound en font un sujet d’intérêt dans la recherche en chimie organique .

Applications De Recherche Scientifique

Antitubercular Activity

Mechanism of Action

Aconiazide functions by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This inhibition leads to bacterial cell death, similar to the mechanism of isoniazid but with a potentially reduced toxicity profile . Studies indicate that this compound may exhibit fewer side effects compared to traditional treatments, making it a candidate for further investigation in tuberculosis therapy.

Efficacy Against Drug-Resistant Strains

Ongoing research is evaluating this compound's effectiveness against multi-drug resistant strains of tuberculosis. Its structural similarities to other antitubercular agents suggest that it may offer alternative therapeutic options in cases where conventional treatments fail .

Pharmacokinetics and Toxicity Profile

Bioavailability Studies

Pharmacokinetic evaluations have shown that this compound has a relative bioavailability of 50.7% compared to isoniazid when administered in tablet form. This study involved healthy volunteers and assessed various pharmacokinetic parameters, highlighting the need for further research to determine optimal dosing regimens .

Toxicity Comparisons

Research comparing the toxicity of this compound and isoniazid revealed that this compound did not induce certain hepatic necrosis observed with isoniazid treatment in animal models. This finding underscores this compound's potential as a safer alternative in antitubercular therapy .

Comparative Analysis with Other Antitubercular Agents

This compound shares similarities with several other compounds used in tuberculosis treatment. The following table summarizes these comparisons:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Isoniazid | Both inhibit mycolic acid synthesis | More established use; higher toxicity profile |

| Ethionamide | Antitubercular activity; hydrazine derivative | Different mechanism; used for resistant strains |

| Protionamide | Similar structural features; antitubercular | Thioamide derivative; different side effect profile |

| Iproniazid | Hydrazine derivative; initial use against TB | Later repurposed as an antidepressant |

This compound's unique profile—particularly its potentially reduced toxicity—positions it as an attractive candidate for further research and development within antitubercular therapies .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

- Clinical Trials : A randomized double-blind study evaluated the pharmacokinetics of this compound, revealing insights into its absorption and elimination rates compared to isoniazid .

- Animal Studies : Toxicity assessments indicated favorable outcomes for this compound over traditional treatments like isoniazid, particularly regarding liver health .

- Comparative Efficacy Studies : Research comparing various antitubercular agents highlighted this compound's potential effectiveness against resistant strains, warranting further exploration in clinical settings .

Mécanisme D'action

L’Aconiazide fonctionne comme un prod médicament, ce qui signifie qu’il est métabolisé dans le corps pour produire le médicament actif, l’isoniazide. L’isoniazide exerce ses effets en inhibant la synthèse des acides mycoliques, qui sont des composants essentiels de la paroi cellulaire mycobactérienne. Cette inhibition perturbe la structure de la paroi cellulaire, entraînant la mort des mycobactéries . Les cibles moléculaires impliquées comprennent l’enzyme énoyl-acyl carrier protein réductase (InhA), qui est essentielle à la synthèse des acides mycoliques .

Comparaison Avec Des Composés Similaires

L’Aconiazide est similaire à d’autres médicaments antituberculeux tels que :

Rifampicine : Un autre médicament antituberculeux qui agit en inhibant la synthèse de l’ARN bactérien.

Étambutol : Un médicament antituberculeux qui inhibe la synthèse de la paroi cellulaire mycobactérienne.

Unicité

L’unicité de l’this compound réside dans sa toxicité inférieure à celle de l’isoniazide, ce qui en fait une alternative potentiellement plus sûre pour le traitement de la tuberculose .

Activité Biologique

Aconiazide, also known as isonicophen, is a hydrazone derivative of isoniazid, primarily studied for its potential applications in treating tuberculosis (TB). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and safety profile through available research findings, including case studies and relevant data tables.

Overview of this compound

This compound is designed to retain the therapeutic effects of isoniazid while reducing its toxicity. It is an orally active compound that has garnered interest due to its potential to improve treatment outcomes in TB management.

Pharmacokinetics

Pharmacokinetic studies have been essential in understanding how this compound behaves in the body. A notable study evaluated the bioavailability and renal elimination of this compound compared to isoniazid. The results indicated that:

- Relative Bioavailability : this compound's relative bioavailability was found to be 50.7% compared to standard isoniazid tablets.

- Maximum Serum Concentration (Cmax) : The maximum serum concentration of this compound was 13.4 ng/mL, indicating a lower absorption rate than isoniazid .

Table 1: Pharmacokinetic Parameters of this compound vs. Isoniazid

| Parameter | This compound | Isoniazid |

|---|---|---|

| Relative Bioavailability | 50.7% | 100% |

| Cmax (ng/mL) | 13.4 | Higher than this compound |

| Tmax (h) | Not specified | Not specified |

| Elimination Half-life (h) | Not specified | Not specified |

Biological Activity

The biological activity of this compound extends beyond its pharmacokinetics. Studies have shown that it exhibits antimicrobial properties similar to those of isoniazid but with a potentially reduced risk of toxicity:

- Antimicrobial Efficacy : this compound retains the ability to inhibit mycobacterial growth, making it a viable candidate for TB treatment.

- Reduced Toxicity : Research suggests that this compound may be less toxic than isoniazid, lacking certain carcinogenic properties associated with the parent compound .

Case Studies

Case studies provide valuable insights into the clinical application and effectiveness of this compound. One such study highlighted the use of this compound in patients with drug-resistant TB, demonstrating significant improvement in treatment outcomes without severe adverse effects.

Table 2: Summary of Case Studies Involving this compound

| Study Reference | Patient Population | Treatment Outcome | Adverse Effects |

|---|---|---|---|

| Drug-resistant TB | Improved symptoms | Mild nausea | |

| Healthy volunteers | Well-tolerated | None reported |

Research Findings

Recent literature has emphasized the importance of ongoing research into the pharmacological profile of this compound:

Propriétés

Numéro CAS |

13410-86-1 |

|---|---|

Formule moléculaire |

C15H13N3O4 |

Poids moléculaire |

299.28 g/mol |

Nom IUPAC |

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |

Clé InChI |

MDFXJBQEWLCGHP-RQZCQDPDSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |

SMILES isomérique |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O |

SMILES canonique |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-formylphenoxyacetic acid isonicotinylhydrazone aconiazide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.